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molecular formula C11H18O3 B8666268 Ethyl 2-hydroxy-6,6-dimethylcyclohex-1-enecarboxylate

Ethyl 2-hydroxy-6,6-dimethylcyclohex-1-enecarboxylate

Cat. No. B8666268
M. Wt: 198.26 g/mol
InChI Key: XPBMKESJQWHFQI-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

Into a 500 mL flame dried round-bottomed flask was added copper(I) iodide (18 g) in ether (200 mL) to give a suspension. After cooling to −5° C., methyllithium (120 mL, 1.6M in ether) was added dropwise. After stirring at −5° C. for 1 hour, 3-methylcyclohex-2-enone (5.15 mL) in 15 ml ether was added dropwise, and the mixture was stirred at −5° C. for 1 hour. After cooling to 78° C., hexamethylphosphoramide (60 mL) was added dropwise. Ethyl carbonocyanidate (23.74 mL) was added. After stirring at −78° C. for 20 minutes, the mixture was warmed up to room temperature, and stirred for 1 hour. The mixture was poured into cold water, and the layers were separated. The aqueous layer was extracted with ether (3×20 mL). The combined organic layers were washed with saturated aqueous NH4Cl (3×20 mL), dried over Na2SO4, filtered, and dried under vacuum. The crude product was added to a silica gel column and purified by eluting with 0-10% ethyl acetate in hexane.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
23.74 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
copper(I) iodide
Quantity
18 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Li].[CH3:3][C:4]1[CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH:5]=1.CN(C)P(N(C)C)(N(C)C)=O.[C:22]([C:27]#N)(=[O:26])[O:23][CH2:24][CH3:25]>CCOCC.[Cu]I.O>[OH:10][C:6]1[CH2:7][CH2:8][CH2:9][C:4]([CH3:5])([CH3:3])[C:27]=1[C:22]([O:23][CH2:24][CH3:25])=[O:26]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
C[Li]
Step Two
Name
Quantity
5.15 mL
Type
reactant
Smiles
CC1=CC(CCC1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Four
Name
Quantity
23.74 mL
Type
reactant
Smiles
C(OCC)(=O)C#N
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Name
copper(I) iodide
Quantity
18 g
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
After stirring at −5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Into a 500 mL flame dried round-bottomed flask
CUSTOM
Type
CUSTOM
Details
to give a suspension
STIRRING
Type
STIRRING
Details
the mixture was stirred at −5° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 78° C.
STIRRING
Type
STIRRING
Details
After stirring at −78° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous NH4Cl (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum
ADDITION
Type
ADDITION
Details
The crude product was added to a silica gel column
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
by eluting with 0-10% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=C(C(CCC1)(C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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